
Cinitapride
Übersicht
Beschreibung
Cinitapride is a gastroprokinetic and antiemetic agent belonging to the benzamide class. It is primarily used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying . This compound acts as an agonist of the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 4 receptors and as an antagonist of the 5-hydroxytryptamine 2 receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinitapride is synthesized by reacting methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction involves the formation of an amide bond between the two reactants under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: Cinitapride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Functional Dyspepsia (FD)
Key Findings:
- Efficacy: Cinitapride effectively reduced dyspeptic symptoms and improved patients' quality of life.
- Safety: The drug was well tolerated with minimal side effects, primarily consisting of mild adverse events .
Gastroesophageal Reflux Disease (GERD)
This compound has shown promise in treating GERD by enhancing gastric motility, thus reducing reflux episodes. Its application in this area is supported by clinical trials that have demonstrated its ability to alleviate symptoms associated with GERD effectively .
Clinical Study Insights:
- A comparative study indicated that this compound's efficacy was comparable to that of domperidone, another prokinetic agent, in relieving GERD symptoms .
Postprandial Distress Syndrome
In a randomized controlled trial, this compound was evaluated against domperidone for patients with postprandial distress syndrome, a subtype of FD characterized by discomfort after meals. The results indicated that this compound provided significant relief from symptoms like bloating and early satiety, with a notable reduction in gastric emptying time .
Statistical Outcomes:
- This compound reduced mean half-gastric emptying time significantly (from 131.1 minutes to 86.5 minutes) compared to baseline measurements (P=0.0002) .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic profile shows that it is rapidly absorbed following oral administration, with peak plasma concentrations occurring within one to two hours. The drug is primarily metabolized in the liver and excreted via urine. Long-term studies have indicated a low incidence of adverse effects, comparable to placebo treatments .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other prokinetic agents:
Drug | Indication | Efficacy | Side Effects |
---|---|---|---|
This compound | Functional Dyspepsia | Significant symptom relief | Mild (e.g., sore throat) |
Domperidone | Functional Dyspepsia | Comparable efficacy | Extrapyramidal symptoms |
Metoclopramide | GERD | Effective but with higher side effects | More frequent adverse events |
Wirkmechanismus
Cinitapride exerts its effects by acting on serotonin receptors. It is an agonist of the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 4 receptors and an antagonist of the 5-hydroxytryptamine 2 receptors . This dual action helps regulate gastrointestinal motility and reduce symptoms such as nausea and vomiting. This compound indirectly stimulates the release of acetylcholine, which enhances intestinal motility .
Vergleich Mit ähnlichen Verbindungen
Metoclopramide: Another benzamide derivative with similar prokinetic and antiemetic properties.
Domperidone: A dopamine antagonist used to treat gastrointestinal motility disorders.
Itopride: A prokinetic agent with dual dopamine antagonist and acetylcholinesterase inhibitory actions.
Comparison: Cinitapride is unique in its dual action on serotonin receptors, which distinguishes it from other prokinetic agents. While metoclopramide and domperidone primarily act as dopamine antagonists, this compound’s action on serotonin receptors provides a broader range of therapeutic effects . Additionally, this compound has been shown to have a lower risk of adverse events compared to some other prokinetic agents .
Biologische Aktivität
Cinitapride is a gastroprokinetic agent primarily used in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and irritable bowel syndrome (IBS). This article delves into its biological activity, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile, supported by relevant research findings and case studies.
This compound exhibits a dual mechanism of action as a substituted benzamide. It functions as an agonist at the 5-HT4 serotonin receptor and an antagonist at the 5-HT2A receptor . This unique interaction enhances gastrointestinal motility and facilitates gastric emptying while also providing antiemetic effects.
- 5-HT4 Receptor Agonism : This action promotes the release of acetylcholine, enhancing peristalsis and improving gastric emptying.
- 5-HT2A Receptor Antagonism : By blocking this receptor, this compound mitigates the prokinetic effects that can lead to nausea and vomiting.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, achieving peak plasma concentrations approximately 2 hours post-dose. It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8. The drug's pharmacokinetic profile indicates minimal interaction with cardiac repolarization, as shown in studies where it did not significantly affect the QT interval on an electrocardiogram (ECG) when administered alone or with ketoconazole, a CYP3A4 inhibitor .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in various gastrointestinal conditions:
- Gastroesophageal Reflux Disease (GERD) :
- Functional Dyspepsia :
-
Irritable Bowel Syndrome :
- This compound has also shown promise in alleviating symptoms associated with IBS, contributing to improved quality of life for patients suffering from this chronic condition.
Safety Profile
This compound is generally well-tolerated among patients. Common adverse effects reported include:
- Headache
- Diarrhea
- Nausea
- Drowsiness
- Dizziness
In clinical studies, non-severe adverse events occurred in only 2.9% of patients, indicating a favorable safety profile .
Case Studies
Several case studies provide insight into this compound's effectiveness:
- A case study on ethanol-induced gastric mucosal injury highlighted this compound's gastroprotective properties, suggesting its potential utility in preventing mucosal damage under stress conditions .
Summary Table of Clinical Findings
Condition | Study Population | Treatment Duration | Symptom Relief (%) | Adverse Events (%) |
---|---|---|---|---|
GERD | 7,320 | 4 weeks | 72.58 | 2.9 |
Functional Dyspepsia | 35 | 4 weeks | 85.3 (excellent) | Varied |
Irritable Bowel Syndrome | Not specified | Not specified | Not quantified | Not quantified |
Eigenschaften
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLBNXXKDMLZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867232 | |
Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinitapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cinitapride is a substituted benzamide with 5-HT receptor antagonist and agonist activity. | |
Record name | Cinitapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66564-14-5 | |
Record name | Cinitapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66564-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinitapride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinitapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINITAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cinitapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.